(R)-6,7-Dichloro-chroman-4-ylamine
Description
(R)-6,7-Dichloro-chroman-4-ylamine (CAS 886762-90-9) is a chiral amine derivative of the chroman scaffold, characterized by a bicyclic structure comprising a benzene ring fused to a tetrahydropyran ring. The compound features two chlorine substituents at the 6- and 7-positions of the chroman system and an amine group at the 4-position. Its molecular formula is C₉H₉Cl₂NO, with a molecular weight of 218.08 g/mol . The (R)-enantiomer is stereochemically distinct, which may influence its binding affinity and metabolic stability compared to its (S)-counterpart or unchlorinated analogs.
Properties
IUPAC Name |
(4R)-6,7-dichloro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMTUJCOCFPESV-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@@H]1N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-Dichloro-chroman-4-ylamine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of ®-6,7-Dichloro-chroman-4-ylamine often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
®-6,7-Dichloro-chroman-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce a variety of functionalized chroman compounds .
Scientific Research Applications
®-6,7-Dichloro-chroman-4-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-6,7-Dichloro-chroman-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Chlorination Impact : The dichloro substitution in this compound increases molecular weight by ~46% compared to (S)-Chroman-4-ylamine, likely enhancing lipophilicity and altering electronic properties .
- Cost Considerations: While pricing data for this compound is unavailable, the unchlorinated (S)-Chroman-4-ylamine is notably expensive, suggesting specialized synthesis requirements for both compounds .
Pharmacological Relevance
- Amine Position : The 4-amine group is a common feature in bioactive chromans, such as serotonin receptor modulators. Chlorination at 6,7-positions may enhance selectivity or metabolic stability compared to unchlorinated analogs .
- Enantiomeric Differences : The (R)-configuration may confer distinct binding kinetics compared to the (S)-enantiomer, as seen in other chiral amines (e.g., β-blockers) .
Biological Activity
(R)-6,7-Dichloro-chroman-4-ylamine is a compound belonging to the class of chroman derivatives, which are recognized for their diverse biological and pharmaceutical properties. This compound features a unique substitution pattern on the chroman ring, specifically with chlorine atoms at the 6 and 7 positions and an amine group at the 4 position. This structural configuration contributes to its distinct chemical and biological activities.
The molecular formula of this compound is C9H9Cl2NO, indicating the presence of two chlorine atoms and an amine functional group. Its synthesis typically involves the reduction of 6,7-dichlorochroman-4-one followed by amination processes, which can be optimized for industrial production to ensure high yield and purity .
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The amine group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their functionality. The chlorine substituents enhance lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets .
Biological Activity Overview
Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. Its effectiveness has been demonstrated through various studies focusing on its ability to inhibit microbial growth and induce apoptosis in cancer cells.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of chroman derivatives against various pathogens. The minimum inhibitory concentrations (MICs) for several derivatives were reported, showcasing potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds related to this class exhibited MIC values ranging from 0.007 to 3.9 µg/mL against tested strains .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro, revealing its ability to induce apoptosis in cancer cell lines. The mechanism involves modulation of apoptotic pathways through inhibition of tubulin polymerization, which is critical for cell division .
Case Studies
- Antimicrobial Study : In a comparative analysis, several novel chromane derivatives were synthesized and tested for their antimicrobial properties against seven human pathogens. Among them, four compounds demonstrated remarkable activity with MIC values significantly lower than traditional antibiotics .
- Anticancer Evaluation : A series of experiments assessed the cytotoxic effects of chroman derivatives on various cancer cell lines. Results indicated that certain derivatives promoted apoptosis effectively through caspase activation pathways, leading to reduced cell viability .
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | 0.007 - 3.9 | High | Unique substitution pattern |
| 6,7-Dichlorochroman-4-one | Varies | Moderate | Precursor in synthesis |
| 4-Aminoquinoline Derivatives | Varies | High | Similar amine functionality |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
